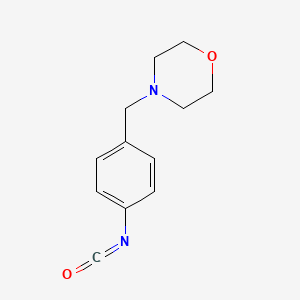
4-(4-Isocyanatobenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Isocyanatobenzyl)morpholine is a chemical compound that belongs to the family of isocyanates It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzyl group, which is further connected to a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isocyanatobenzyl)morpholine typically involves the reaction of 4-(4-aminobenzyl)morpholine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction scheme is as follows:
[ \text{4-(4-aminobenzyl)morpholine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Isocyanatobenzyl)morpholine undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the isocyanate group can lead to the formation of amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form carbamates and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the isocyanate group under mild conditions.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and other substituted derivatives.
Aplicaciones Científicas De Investigación
4-(4-Isocyanatobenzyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of coatings, adhesives, and other materials due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of 4-(4-Isocyanatobenzyl)morpholine involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various applications, including the formation of polymers and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Isocyanatobenzyl)morpholine
- 4-(2-Isocyanatobenzyl)morpholine
- 4-(4-Isocyanatophenyl)morpholine
Comparison
4-(4-Isocyanatobenzyl)morpholine is unique due to the position of the isocyanate group on the benzyl ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, such as 4-(3-Isocyanatobenzyl)morpholine and 4-(2-Isocyanatobenzyl)morpholine, the para-substitution pattern in this compound can lead to different steric and electronic effects, affecting its chemical behavior and applications.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
4-[(4-isocyanatophenyl)methyl]morpholine |
InChI |
InChI=1S/C12H14N2O2/c15-10-13-12-3-1-11(2-4-12)9-14-5-7-16-8-6-14/h1-4H,5-9H2 |
Clave InChI |
LQLMBAHMABIHPP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=CC=C(C=C2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


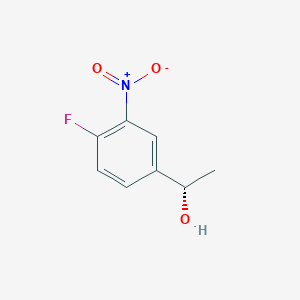


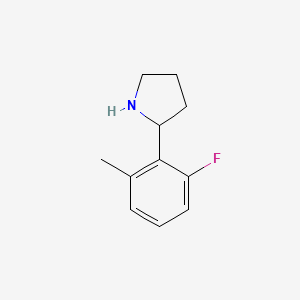


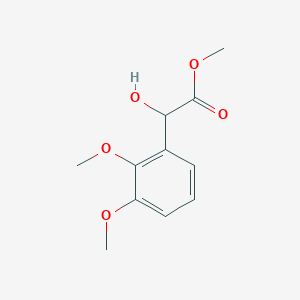
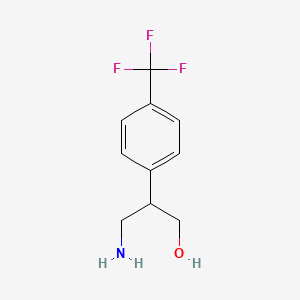

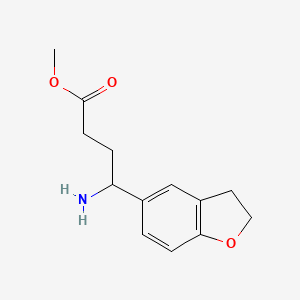
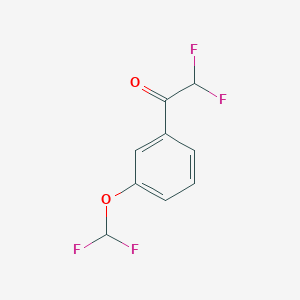

![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)

